2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring, a methoxyphenyl group, and a furan ring, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the methoxyphenyl and furan groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules such as water or alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects . The compound’s interaction with active residues of ATF4 and NF-kB proteins further supports its potential therapeutic applications .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups and its diverse range of applications. Similar compounds include:
Triazole derivatives: Compounds with a triazole ring, such as benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.
Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group, which are known for their bioactive properties.
Furan derivatives: Compounds with a furan ring, which are often studied for their potential therapeutic applications.
The unique structure of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide allows it to exhibit properties and activities that are distinct from these similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(14-7-9-15(26-3)10-8-14)22-23-19(24)28-12-17(25)21-20-13(2)16-6-5-11-27-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-13+ |
InChI Key |
DNXFZZOLXBDMFR-DEDYPNTBSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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